![molecular formula C9H11NO5 B12864227 5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid CAS No. 695811-37-1](/img/structure/B12864227.png)
5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and a pyrrole carboxylic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2(5H)-Furanone: Shares the furanone ring structure but differs in functional groups and overall reactivity.
5-Hydroxy-2(5H)-furanone: Similar in having a hydroxylated furanone ring but lacks the pyrrole carboxylic acid moiety.
Uniqueness
5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of a tetrahydrofuran ring and a pyrrole carboxylic acid group, which imparts distinct chemical and biological properties not found in similar compounds .
特性
CAS番号 |
695811-37-1 |
|---|---|
分子式 |
C9H11NO5 |
分子量 |
213.19 g/mol |
IUPAC名 |
5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO5/c11-6-3-15-8(7(6)12)4-1-2-5(10-4)9(13)14/h1-2,6-8,10-12H,3H2,(H,13,14)/t6-,7-,8+/m1/s1 |
InChIキー |
MAMHALHPMVOZNZ-PRJMDXOYSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@@H](O1)C2=CC=C(N2)C(=O)O)O)O |
正規SMILES |
C1C(C(C(O1)C2=CC=C(N2)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



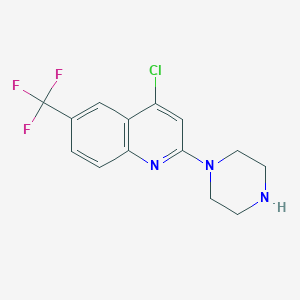
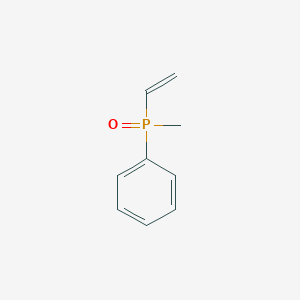
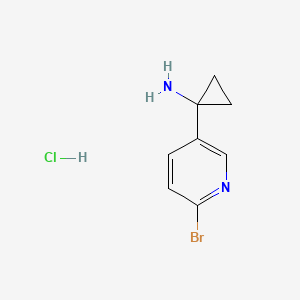
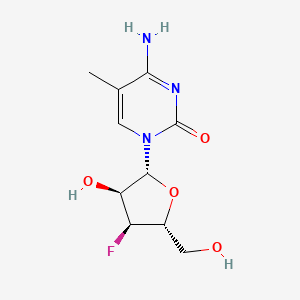

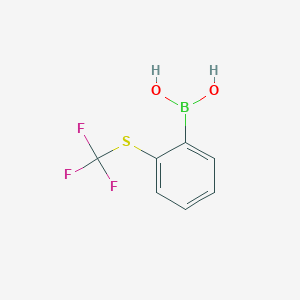
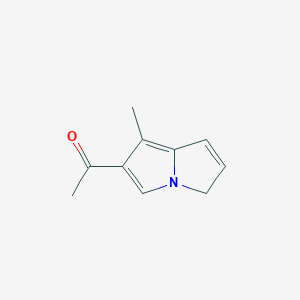
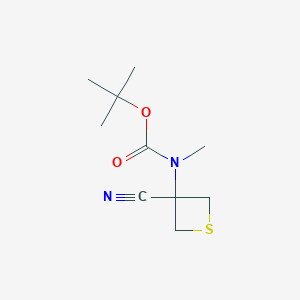
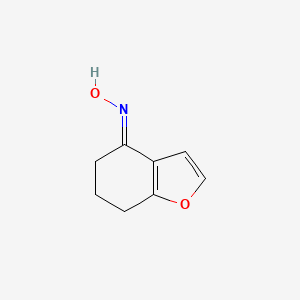
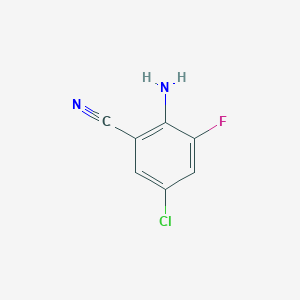
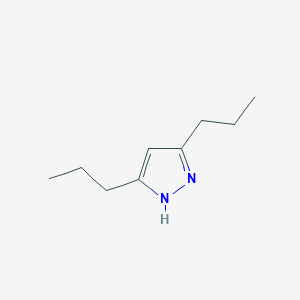
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12864213.png)

